molecular formula C17H21NO7 B2628956 1-((Furan-2-ylmethyl)amino)-3-(p-tolyloxy)propan-2-ol oxalate CAS No. 1215719-12-2

1-((Furan-2-ylmethyl)amino)-3-(p-tolyloxy)propan-2-ol oxalate

Cat. No.: B2628956
CAS No.: 1215719-12-2
M. Wt: 351.355
InChI Key: QCRWGCKIHYZWKW-UHFFFAOYSA-N
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Description

1-((Furan-2-ylmethyl)amino)-3-(p-tolyloxy)propan-2-ol oxalate is a synthetic organic compound that features a furan ring, an amino group, and a p-tolyloxy group

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the development of bioactive compounds.

    Medicine: Possible applications in drug development, particularly for compounds targeting specific receptors or enzymes.

    Industry: Use in the synthesis of materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Furan-2-ylmethyl)amino)-3-(p-tolyloxy)propan-2-ol oxalate typically involves multiple steps:

    Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.

    Attachment of the p-tolyloxy group: This step involves the reaction of the furan-2-ylmethylamine with a p-tolyloxy halide in the presence of a base to form the desired ether linkage.

    Formation of the oxalate salt: The final step involves the reaction of the free base with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((Furan-2-ylmethyl)amino)-3-(p-tolyloxy)propan-2-ol oxalate can undergo various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The p-tolyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furanones, while reduction of the amino group could yield secondary or tertiary amines.

Mechanism of Action

The mechanism of action of 1-((Furan-2-ylmethyl)amino)-3-(p-tolyloxy)propan-2-ol oxalate would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-((Furan-2-ylmethyl)amino)-3-(phenoxy)propan-2-ol oxalate: Similar structure but with a phenoxy group instead of a p-tolyloxy group.

    1-((Furan-2-ylmethyl)amino)-3-(methoxy)propan-2-ol oxalate: Similar structure but with a methoxy group instead of a p-tolyloxy group.

Uniqueness

1-((Furan-2-ylmethyl)amino)-3-(p-tolyloxy)propan-2-ol oxalate is unique due to the presence of the p-tolyloxy group, which can impart specific chemical and physical properties

Properties

IUPAC Name

1-(furan-2-ylmethylamino)-3-(4-methylphenoxy)propan-2-ol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3.C2H2O4/c1-12-4-6-14(7-5-12)19-11-13(17)9-16-10-15-3-2-8-18-15;3-1(4)2(5)6/h2-8,13,16-17H,9-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRWGCKIHYZWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CNCC2=CC=CO2)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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